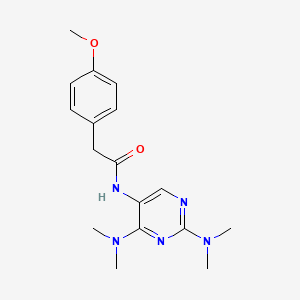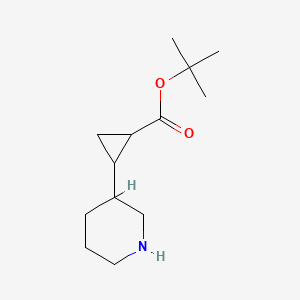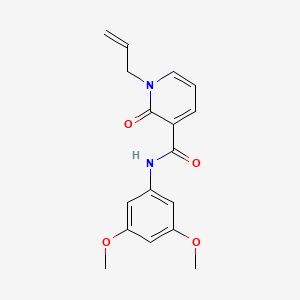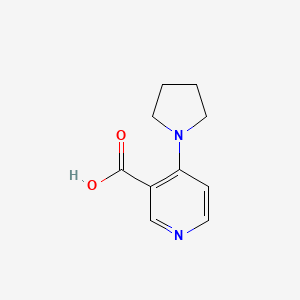
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, commonly known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. BAPTA-AM is a synthetic compound that is derived from the organic molecule pyrimidine, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. BAPTA-AM is a potent inhibitor of calcium ion channels and is used to study the role of calcium ions in various biological processes.
Scientific Research Applications
Radioligand Imaging Applications
A study on the synthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET demonstrates the relevance of similar pyrimidine derivatives in medical imaging. Specifically, derivatives within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with fluorine atoms for labeling with fluorine-18, showcase their potential for in vivo imaging using positron emission tomography (PET). This illustrates the broader category's applicability in creating diagnostic tools for various neurological and oncological conditions (Dollé et al., 2008).
Antimicrobial and Analgesic Agents
Research on novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone reveals their anti-inflammatory and analgesic properties. These compounds, through their synthesis involving pyrimidine structures, have demonstrated significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. This underscores the potential of pyrimidine derivatives in developing new pharmacological agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activities
A study on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid highlights the anticancer potential of specific pyrimidine derivatives. These compounds have shown significant in vitro and in vivo anticancer activity, illustrating the role of pyrimidine derivatives in chemotherapy and cancer treatment research (Su et al., 1986).
Parkinson's Disease Treatment
Research on 4-acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines as selective adenosine hA2A receptor antagonists for treating Parkinson's disease showcases the therapeutic applications of pyrimidine derivatives. These compounds have been prepared with substituted pyridyl groups as C-6 substituents, demonstrating efficacy in animal models of Parkinson's disease and highlighting the potential for developing new treatments (Zhang et al., 2008).
Quantum Chemical Calculations
A study focusing on the synthesis and DFT studies of pyrimidin-1(2H)-ylaminofumarate derivatives delves into the quantum chemical properties of pyrimidine derivatives. This research emphasizes the importance of understanding the molecular properties of these compounds, which can be pivotal in designing drugs with optimized pharmacokinetic and pharmacodynamic profiles (Saracoglu et al., 2020).
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)16-14(11-18-17(20-16)22(3)4)19-15(23)10-12-6-8-13(24-5)9-7-12/h6-9,11H,10H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIRBUZRBVCVTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2961339.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2961343.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2961346.png)


![N-[2-(4-chlorophenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961350.png)


![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2961354.png)
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)
![2-Chloro-1-[2-[(2-methylpyridin-3-yl)oxymethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2961356.png)
![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)